TH5427 hydrochloride

NUDT5 selectivity MTH1 off-target NUDIX hydrolase profiling

Isoform selectivity among NUDIX hydrolase inhibitors remains a persistent challenge-generic NUDT5-directed compounds lacking CETSA-validated cellular target engagement fail to deliver reproducible efficacy. TH5427 hydrochloride (CAS 2253744-57-7) resolves this bottleneck as the reference chemical probe engineered through CETSA-guided screening for maximal cellular target binding. • Biochemical IC₅₀ 29 nM against NUDT5; ≥650-fold selectivity over MTH1 (NUDT1) eliminates off-target confounding. • CETSA-validated cellular engagement at 0.75-2.1 µM in HL-60, T47D, and MDA-MB-231 breast cancer lines; recommended working concentration 20 µM for thermal stabilization assays. • Validated in vivo in MDA-MB-231 triple-negative breast cancer xenograft models with significant tumor growth suppression. • Hydrochloride salt ensures 10 mM aqueous solubility for streamlined in vitro and in vivo formulation. • Sold under license from the Thomas Helleday Foundation for Medical Research and Oxcia AB, ensuring provenance and quality.

Molecular Formula C20H22Cl3N8O3+
Molecular Weight 528.8 g/mol
Cat. No. B12291443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH5427 hydrochloride
Molecular FormulaC20H22Cl3N8O3+
Molecular Weight528.8 g/mol
Structural Identifiers
SMILESCN1C2=NC(=[N+]3CCNCC3)N(C2C(=O)N(C1=O)C)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl
InChIInChI=1S/C20H21Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,15,23H,5-8,10H2,1-2H3;1H/q+1;
InChIKeyBRJMAEDYVVOOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH5427 Hydrochloride Procurement Guide: Potent and Selective NUDT5 Inhibitor for Hormone-Driven Breast Cancer Research


TH5427 hydrochloride (CAS 2253744-57-7) is a potent and selective small-molecule inhibitor of nudix hydrolase 5 (NUDT5, also designated NUDIX5), demonstrating an IC₅₀ of 29 nM in enzyme-coupled malachite green assays [1]. The compound belongs to the NUDIX hydrolase inhibitor class and exhibits ≥650-fold selectivity for NUDT5 over the closely related NUDIX family member MTH1 (NUDT1) [2]. TH5427 hydrochloride was developed and validated as a chemical probe through a cellular thermal shift assay (CETSA)-guided screening campaign to ensure robust cellular target engagement . The hydrochloride salt form provides aqueous solubility of 10 mM, facilitating in vitro experimental workflows and formulation preparation compared to the free base form . The compound is sold under license from the Thomas Helleday Foundation for Medical Research and Oxcia AB .

Why TH5427 Hydrochloride Cannot Be Substituted with Other NUDIX Inhibitors or Alternative NUDT5 Tool Compounds


Generic substitution among NUDIX hydrolase inhibitors is inadvisable due to substantial divergence in isoform selectivity profiles, cellular target engagement efficacy, and validated application scope. NUDIX enzymes share structural homology in their catalytic core, making isoform-selective inhibition a critical challenge; inhibitors designed for MTH1 (e.g., TH588, TH287) or dual NUDT5/NUDT14 antagonists exhibit fundamentally different off-target profiles that confound target-specific interpretation of biological outcomes [1]. Even within the narrow category of NUDT5-directed inhibitors, compounds lacking CETSA-validated cellular target engagement (such as earlier-generation analogs identified solely through biochemical screening) fail to achieve reproducible cellular efficacy at relevant concentrations [2]. Furthermore, alternative NUDT5-targeting approaches, including siRNA-mediated knockdown, introduce distinct experimental variables—compensatory pathway activation, temporal kinetics differences, and the absence of dose-response titration—that preclude direct interchangeability with small-molecule inhibition using TH5427 hydrochloride [3].

TH5427 Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Biochemical Selectivity: TH5427 Hydrochloride Exhibits ≥650-Fold Discrimination Between NUDT5 and MTH1

TH5427 hydrochloride demonstrates ≥650-fold biochemical selectivity for NUDT5 over the most closely related NUDIX family member, MTH1 (NUDT1), based on direct enzyme inhibition assays [1]. In a broader NUDIX panel screen at 100 µM, TH5427 produced 82% inhibition of MTH1, with markedly lower activity against dCTPase (39%), NUDT12 (66%), and NUDT14 (38%), confirming that selectivity extends beyond MTH1 to encompass other nucleotide phosphohydrolases [2]. This selectivity profile is essential for experiments where MTH1 inhibition would confound interpretation, as MTH1 governs oxidized nucleotide pool sanitation—a pathway mechanistically distinct from NUDT5-regulated ADP-ribose metabolism and hormone-dependent nuclear ATP synthesis [3].

NUDT5 selectivity MTH1 off-target NUDIX hydrolase profiling

Cellular Target Engagement: CETSA-Validated Binding Distinguishes TH5427 from Biochemically Active but Cell-Inactive NUDT5 Inhibitor Analogs

TH5427 was selected from a panel of biochemically potent NUDT5 inhibitors specifically through CETSA (Cellular Thermal Shift Assay)-guided triage, ensuring robust cellular target engagement that other in-class compounds lacked [1]. In head-to-head CETSA testing in intact HL-60 cells at 20 µM, TH5427 produced statistically significant NUDT5 thermal stabilization (p < 0.01 by one-way ANOVA), whereas structurally related analogs with similar biochemical IC₅₀ values (e.g., TH5421, which demonstrated MG assay IC₅₀ < 100 nM and >50% stabilization in cell lysate CETSA) failed to achieve significant cellular target engagement [2]. Isothermal dose-response fingerprint CETSA (ITDRF_CETSA) established TH5427 cellular EC₅₀ values between 0.75–2.1 µM for NUDT5 engagement, representing an approximate 26- to 72-fold potency offset from the biochemical IC₅₀ of 29 nM [3].

CETSA target engagement cellular thermal shift assay chemical probe validation

Triple-Negative Breast Cancer Xenograft Efficacy: TH5427 Demonstrates In Vivo Tumor Growth Suppression

In MDA-MB-231 triple-negative breast cancer (TNBC) xenograft models, TH5427 treatment produced significant suppression of in vivo tumor growth, establishing this compound as a validated tool for in vivo NUDT5 inhibition studies [1]. The study employed TH5427 as a small-molecule NUDT5 inhibitor alongside siRNA-mediated NUDT5 ablation, with both approaches yielding consistent tumor growth inhibition, thereby confirming that the observed in vivo effects are attributable to NUDT5 target engagement rather than off-target activities [2]. Mechanistic analyses revealed that TH5427-mediated NUDT5 inhibition suppresses proliferation without inducing cell death, and increases accumulation of the oxidative DNA lesion 8-oxo-guanine (8-oxoG) in TNBC cells [3].

TNBC xenograft in vivo efficacy NUDT5 inhibition triple-negative breast cancer

Hydrochloride Salt Form: Enhanced Aqueous Solubility Relative to Free Base

TH5427 hydrochloride (CAS 2253744-57-7, MW 527.79) provides aqueous solubility of 10 mM, enabling direct preparation of stock solutions in water for in vitro experimental workflows . This contrasts with the free base form (TH5427, CAS 2253744-56-6, MW 491.33), which is reported as insoluble in water and ethanol, requiring DMSO-based solubilization with potential moisture-sensitivity concerns [1]. The hydrochloride salt also demonstrates DMSO solubility of 20 mM (10.56 mg/mL), offering expanded formulation flexibility for applications where aqueous solubility or minimized organic solvent exposure is advantageous .

solubility hydrochloride salt aqueous formulation in vitro assay preparation

Defined Structural Basis: X-Ray Co-Crystal Structure Enables Rational Analog Selection and SAR-Guided Optimization

The X-ray co-crystal structure of TH5427 bound to NUDT5 (PDB ID: 5NWH) has been solved at 2.2–2.6 Å resolution, providing atomic-level detail of the inhibitor binding mode [1]. The structure reveals that TH5427 coordinates within the NUDT5 active site via stacking interactions between the inhibitor and Trp28 of chain A and Trp46 of chain B, plus hydrogen bonds to the amide nitrogen of Glu47 and the side chain of Arg51 [2]. This structural information distinguishes TH5427 from NUDT5 inhibitors lacking experimentally determined binding poses, enabling structure-activity relationship (SAR) interpretation and rational design of control analogs for validation studies [3].

co-crystal structure X-ray crystallography binding mode SAR PDB 5NWH

TH5427 Hydrochloride: Validated Research Applications and Experimental Scenarios


Cellular Thermal Shift Assay (CETSA)-Guided Target Engagement Validation in Breast Cancer Cell Models

TH5427 hydrochloride is ideally suited for CETSA-based NUDT5 target engagement studies in breast cancer cell lines including HL-60, T47D, and MDA-MB-231, where it demonstrates robust cellular target binding at concentrations of 0.75–2.1 µM [1]. The compound was specifically optimized and selected through CETSA-guided screening to ensure maximal cellular target engagement, making it the reference tool compound for NUDT5 thermal stabilization assays [2]. Recommended working concentration for cellular CETSA: 20 µM for initial engagement assessment; isothermal dose-response CETSA (ITDRF_CETSA) titration from 0.06–20 µM for EC₅₀ determination [3].

Triple-Negative Breast Cancer (TNBC) Xenograft In Vivo Efficacy Studies

TH5427 hydrochloride has been validated for in vivo NUDT5 inhibition studies in MDA-MB-231 triple-negative breast cancer xenograft models, where treatment produced significant tumor growth suppression [1]. This application is particularly relevant for researchers investigating oxidative DNA damage regulation (8-oxoG accumulation), γH2AX induction, and replication fork dynamics in TNBC models [2]. The hydrochloride salt form's aqueous solubility of 10 mM facilitates in vivo formulation preparation for xenograft studies [3].

Progestin-Dependent Nuclear ATP Synthesis and Chromatin Remodeling Assays in Hormone-Responsive Breast Cancer Cells

TH5427 hydrochloride blocks progestin-dependent, PAR-derived nuclear ATP synthesis in breast cancer cells (T47DWT), enabling interrogation of hormone-dependent chromatin remodeling and gene regulation pathways [1]. The compound abrogates progestin-dependent proliferation responses and disrupts EGFR and MMTV-luc expression following progestin stimulation, providing a validated tool for dissecting NUDT5-mediated hormone signaling in breast cancer [2]. This application leverages TH5427's demonstrated cellular potency offset from biochemical IC₅₀ (29 nM biochemical vs. 0.75–2.1 µM cellular target engagement) [3].

Selective Chemical Probe for NUDIX Hydrolase Isoform Discrimination Studies

TH5427 hydrochloride serves as a selective chemical probe for NUDT5 in experiments requiring discrimination from MTH1 (NUDT1) and other NUDIX hydrolase family members [1]. With ≥650-fold selectivity over MTH1 and limited cross-reactivity against dCTPase (39% inhibition at 100 µM), NUDT12 (66%), and NUDT14 (38%), TH5427 enables unambiguous attribution of observed phenotypes to NUDT5 inhibition rather than confounding activities on related nucleotide-metabolizing enzymes [2]. Recommended cellular concentration ≤ 1.5 µM per Chemical Probes Portal SERP guidelines [3].

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